molecular formula C7H7BrN4S B12707352 Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide CAS No. 103654-41-7

Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide

Cat. No.: B12707352
CAS No.: 103654-41-7
M. Wt: 259.13 g/mol
InChI Key: HIJRNULYGRXVER-UHFFFAOYSA-N
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Description

Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is a chemical compound that features a pyridine ring substituted with a 1H-1,2,4-triazol-3-ylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide typically involves the reaction of 2-chloropyridine with 1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in solvents like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the triazole group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole group.

    Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.

    Industry: Utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The triazole group can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes or disrupt cellular processes. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,4-Triazol-3-yl)pyridine
  • 3-(2-Pyridyl)-1H-1,2,4-triazole
  • 2-(2H-[1,2,4]Triazol-3-yl)-pyridine

Uniqueness

Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is unique due to the presence of the thio group, which can enhance its reactivity and binding affinity in various chemical and biological contexts

Properties

CAS No.

103654-41-7

Molecular Formula

C7H7BrN4S

Molecular Weight

259.13 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine;hydrobromide

InChI

InChI=1S/C7H6N4S.BrH/c1-2-4-8-6(3-1)12-7-9-5-10-11-7;/h1-5H,(H,9,10,11);1H

InChI Key

HIJRNULYGRXVER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC2=NC=NN2.Br

Origin of Product

United States

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